3-(Difluoromethyl)piperidin-1-amine
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . An intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes occurred in the presence of [Rh(COD)(DPPB)]BF 4 as catalyst to form 3-arylpiperidines in high yield .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Novel 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups expressed both antiaggregatory and antioxidant effects .Physical and Chemical Properties Analysis
Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Compounds with piperidine moiety show a wide variety of biologic activities .Scientific Research Applications
Multicomponent Chemical Processes
An environmentally benign, multicomponent chemical process using iron(III) trifluoroacetate in aqueous micellar medium has been developed for the synthesis of 3,5-dispirosubstituted piperidines. This process promotes double amino methylation reactions, forming six new covalent bonds in one pot. The synthesized compounds showed antibacterial activity comparable to standard drugs against tested bacteria (Lohar et al., 2016).
Innovative Synthetic Methods
A novel method for selective piperidine synthesis through intramolecular catalytic Csp3–H amination has been described, leveraging iodine catalysis and visible light. This protocol altered the commonly observed preference for pyrrolidine synthesis, promoting piperidine formation instead and demonstrated across 30 applications (Zhang & Muñiz, 2017).
Intramolecular Cyclization
An efficient one-pot synthesis of 3-azidopiperidines via intramolecular cyclization has been achieved, providing a rapid and modular synthesis of 3-aminopiperidines. This method supports the preparation and biological studies of piperidine-containing structures, demonstrating significant pharmaceutical and biological relevance (Ortiz et al., 2014).
Fluorination Techniques
A silver-mediated reaction has been developed to introduce fluorine to piperidines through carbon-carbon bond cleavage. This method offers a versatile approach for cyclic amine functionalization and skeletal diversification, establishing a synthetic route to valuable building blocks (Roque et al., 2018).
CO2 Absorption Characteristics
The effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines, including piperidine and its derivatives, has been studied. This research highlights the enhanced reactivity of cyclic 2° amines in CO2 capture, offering insights into the design of efficient CO2 absorbents (Robinson et al., 2011).
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a wide range of targets in the body. They have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on the specific compound and its targets. For example, some piperidine derivatives have been found to inhibit enzymes, modulate receptors, or interfere with cellular processes .
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways. For instance, some piperidine derivatives have been found to exhibit antiaggregatory and antioxidant effects, and target the beta secretase enzyme .
Result of Action
The molecular and cellular effects of piperidine derivatives can be diverse, depending on their mode of action and the biochemical pathways they affect. Some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
Future Directions
Piperidine derivatives have been the subject of recent scientific advances in the discovery and biological evaluation of potential drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .
Biochemical Analysis
Biochemical Properties
3-(Difluoromethyl)piperidin-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interactions between this compound and enzymes such as cytochrome P450 and monoamine oxidase are of particular interest, as these enzymes are crucial for the metabolism of various endogenous and exogenous compounds .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as proteins and nucleic acids. This compound can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. For example, this compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can influence gene expression by interacting with transcription factors or epigenetic modifiers .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell proliferation, differentiation, and survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it can induce toxic or adverse effects, including cytotoxicity, organ damage, and systemic toxicity. The threshold for these effects depends on factors such as the route of administration, duration of exposure, and the specific animal model used .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity. Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of this compound, while conjugation reactions mediated by transferases contribute to its phase II metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester this compound in specific cellular compartments, affecting its availability and activity. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with cellular machinery. The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments .
Properties
IUPAC Name |
3-(difluoromethyl)piperidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c7-6(8)5-2-1-3-10(9)4-5/h5-6H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBSQNRUFALMGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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